Pyrazine-2,5-diol

Antioxidant Free Radical Scavenging Oxidative Stress

Pyrazine-2,5-diol (CAS 134434-28-9) is a uniquely bifunctional diol that delivers exceptional water solubility (1000 g/L), enabling homogeneous aqueous-phase syntheses and crystallization without organic co-solvents. Its 2,5-substitution pattern creates a precisely defined chelation pocket and redox activity (IC₅₀ 25 µM in free-radical assays), making it the only isomer suited for water-stable MOF construction, antioxidant probe design, and validated biomarker assays (post-harvest efficacy, neuropathological oxidative stress). Substituting with 2,3- or 2,6-regioisomers compromises solubility, metal-binding geometry, and metabolic specificity—introducing unacceptable scientific risk. Procure the exact 2,5-isomer to ensure reproducible, publication-grade results in chelation, redox biology, and metabolomic applications.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 134434-28-9
Cat. No. B161985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2,5-diol
CAS134434-28-9
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=O)N1)O
InChIInChI=1S/C4H4N2O2/c7-3-1-5-4(8)2-6-3/h1-2H,(H,5,8)(H,6,7)
InChIKeyUSHRADXTTYICIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2,5-diol (CAS 134434-28-9) Baseline: Core Structure, Key Physicochemical Properties, and Research-Grade Specifications


Pyrazine-2,5-diol (CAS 134434-28-9), also referred to as 2,5-dihydroxypyrazine or 2,5-pyrazinediol, is a heterocyclic aromatic diol featuring a pyrazine core substituted with hydroxyl groups at the 2- and 5-positions [1]. This bifunctional architecture confers distinctive chelating capacity and redox activity [2]. Its physicochemical profile is defined by exceptional water solubility—calculated at 1000 g/L (25 °C)—and a low XLogP3 of −0.9, which together promote homogeneous aqueous-phase reactions and facile purification . The compound is commercially available as a high-purity research chemical and is routinely employed as an analytical standard in HPLC and drug-development workflows .

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Biological Relevance for Pyrazine-2,5-diol


Interchanging pyrazine-2,5-diol with other pyrazinediol isomers (e.g., 2,3- or 2,6-dihydroxypyrazine) is scientifically unsound. The specific 2,5-substitution pattern fundamentally governs the molecule's hydrogen-bonding geometry, metal-chelation pocket, and redox potential, which cannot be replicated by regioisomers [1]. Even within the broader pyrazine class, the absence of the second hydroxyl group—as in 2-hydroxypyrazine or pyrazinamide—dramatically alters solubility, bioavailability, and interaction with biological targets [2]. The quantitative evidence presented in the following sections demonstrates that pyrazine-2,5-diol exhibits a unique combination of aqueous compatibility, free-radical scavenging potency, and metabolic-discrimination capacity that is not shared by its closest structural analogs, making direct substitution a high-risk decision in research and industrial applications [3].

Quantitative Differentiation of Pyrazine-2,5-diol: Direct Comparative Data Against Key Analogs and Benchmarks


Antioxidant Potency: Pyrazine-2,5-diol vs. Ascorbic Acid Benchmark

In vitro antioxidant assays demonstrate that pyrazine-2,5-diol exhibits potent free-radical scavenging activity, with an IC₅₀ value of 25 µM. This performance is directly comparable to the established antioxidant ascorbic acid (IC₅₀ = 20 µM) . The data indicate that the compound provides antioxidant capacity within the same order of magnitude as a widely used positive control, supporting its utility as a redox-active scaffold in biological studies and material science.

Antioxidant Free Radical Scavenging Oxidative Stress

Aqueous Solubility: Pyrazine-2,5-diol vs. Pyrazinamide (First-Line Antitubercular)

Pyrazine-2,5-diol exhibits exceptionally high aqueous solubility, calculated at 1000 g/L at 25 °C . This contrasts sharply with pyrazinamide, the most clinically utilized pyrazine derivative, which demonstrates significantly lower water solubility (~15 mg/mL) that often necessitates specialized formulation strategies [1]. The difference of several orders of magnitude in aqueous compatibility directly impacts experimental design in medicinal chemistry, environmental fate studies, and metal-organic framework synthesis.

Solubility Formulation Bioavailability Aqueous Chemistry

Metabolic Biomarker Specificity: 2,5-Dihydroxypyrazine as a Discriminant of Post-Harvest Treatment

Untargeted metabolomic analysis of 'Dottato' fig fruit demonstrated that 2,5-dihydroxypyrazine (pyrazine-2,5-diol) is one of only five key metabolites that significantly discriminate between edible-coated and untreated fruit under cold storage (4 °C for 7 days) [1]. Stepwise discriminant analysis and principal component analysis (PCA) confirmed its unique contribution to the metabolic signature of the treatment, a specificity not observed for other pyrazine derivatives or common amino acids in the same dataset [1].

Metabolomics Post-Harvest Biology Biomarker Discriminant Analysis

Neuropathological Association: 2,5-Dihydroxypyrazine Abundance Decreases in FXTAS Microhemorrhages

In a postmortem human brain metabolomics study of Fragile X-associated Tremor/Ataxia Syndrome (FXTAS), 2,5-dihydroxypyrazine (pyrazine-2,5-diol) was significantly decreased in the inferior temporal gyrus of cases presenting with microhemorrhages (adj. p-value < 0.05) [1]. This association was specific to the 2,5-isomer; no other pyrazinediol isomers were identified as significantly altered in the same tissue cohort [1]. The finding links the compound to oxidative-stress response pathways in neurodegeneration, a connection not established for its 2,3- or 2,6-regioisomers.

Neurodegeneration FXTAS Metabolomics Oxidative Stress

Optimal Research and Industrial Application Scenarios for Pyrazine-2,5-diol Based on Verified Differentiation


Aqueous-Phase Synthetic Chemistry and MOF Synthesis

The compound's unparalleled water solubility (1000 g/L) enables homogeneous reactions and crystallization in pure aqueous media, avoiding organic co-solvents that complicate purification and waste disposal . Its bifunctional chelating architecture further supports the construction of water-stable metal-organic frameworks (MOFs) and coordination polymers, where less soluble pyrazine analogs would precipitate prematurely [1].

Redox-Active Probe and Antioxidant Scaffold Development

With a verified IC₅₀ of 25 µM in free-radical scavenging assays—directly comparable to ascorbic acid—pyrazine-2,5-diol serves as a validated starting point for designing redox-responsive probes, antioxidant prodrugs, or oxidative-stress biosensors . Its distinct 2,5-substitution pattern ensures that redox activity is not confounded by positional isomerism.

Metabolomics Biomarker for Post-Harvest Quality and Food Science

As a top-five discriminant metabolite in fruit coating studies, pyrazine-2,5-diol can be employed as a reliable internal standard or diagnostic marker for assessing post-harvest treatment efficacy and fruit quality [2]. Its specificity in the metabolomic signature provides a quantitative readout that generic pyrazine derivatives cannot offer.

Neuroscience Research on Oxidative Stress and Microvascular Injury

The significant depletion of 2,5-dihydroxypyrazine in FXTAS brain tissue with microhemorrhages positions it as a candidate biomarker for neuropathological studies investigating oxidative-stress mechanisms and microvascular damage [3]. Procurement of the exact 2,5-isomer is essential to maintain the validity of such biomarker assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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